2-[(6-BROMO-2H-1,3-BENZODIOXOL-5-YL)METHYL]-5-[4-(PROP-2-EN-1-YLOXY)PHENYL]-2H-1,2,3,4-TETRAZOLE
Overview
Description
2-[(6-BROMO-2H-1,3-BENZODIOXOL-5-YL)METHYL]-5-[4-(PROP-2-EN-1-YLOXY)PHENYL]-2H-1,2,3,4-TETRAZOLE is a complex organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(6-BROMO-2H-1,3-BENZODIOXOL-5-YL)METHYL]-5-[4-(PROP-2-EN-1-YLOXY)PHENYL]-2H-1,2,3,4-TETRAZOLE typically involves multiple steps, including the formation of the tetrazole ring and the introduction of the allyloxy and bromobenzodioxolylmethyl groups. Common synthetic routes may involve:
Formation of the Tetrazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of Allyloxy Group: This step may involve the reaction of phenol derivatives with allyl halides under basic conditions.
Bromobenzodioxolylmethyl Group Addition: This can be accomplished through various coupling reactions, such as Suzuki-Miyaura coupling, using appropriate boron reagents and palladium catalysts.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-[(6-BROMO-2H-1,3-BENZODIOXOL-5-YL)METHYL]-5-[4-(PROP-2-EN-1-YLOXY)PHENYL]-2H-1,2,3,4-TETRAZOLE can undergo various types of chemical reactions, including:
Oxidation: The allyloxy group can be oxidized to form corresponding epoxides or aldehydes.
Reduction: The bromobenzodioxolylmethyl group can be reduced to form debrominated products.
Substitution: The tetrazole ring can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the allyloxy group may yield epoxides, while reduction of the bromobenzodioxolylmethyl group may result in debrominated derivatives.
Scientific Research Applications
2-[(6-BROMO-2H-1,3-BENZODIOXOL-5-YL)METHYL]-5-[4-(PROP-2-EN-1-YLOXY)PHENYL]-2H-1,2,3,4-TETRAZOLE has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new materials and catalysts.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 2-[(6-BROMO-2H-1,3-BENZODIOXOL-5-YL)METHYL]-5-[4-(PROP-2-EN-1-YLOXY)PHENYL]-2H-1,2,3,4-TETRAZOLE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling processes.
Disrupting Cellular Processes: Affecting cellular processes such as DNA replication, protein synthesis, and cell division.
Comparison with Similar Compounds
Similar Compounds
5-Phenyl-2H-tetrazole: Lacks the allyloxy and bromobenzodioxolylmethyl groups, making it less complex.
5-(4-Methoxyphenyl)-2H-tetrazole: Contains a methoxy group instead of an allyloxy group, leading to different chemical properties.
5-[4-(Allyloxy)phenyl]-2H-tetrazole: Lacks the bromobenzodioxolylmethyl group, resulting in different reactivity.
Uniqueness
2-[(6-BROMO-2H-1,3-BENZODIOXOL-5-YL)METHYL]-5-[4-(PROP-2-EN-1-YLOXY)PHENYL]-2H-1,2,3,4-TETRAZOLE is unique due to its combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
2-[(6-bromo-1,3-benzodioxol-5-yl)methyl]-5-(4-prop-2-enoxyphenyl)tetrazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15BrN4O3/c1-2-7-24-14-5-3-12(4-6-14)18-20-22-23(21-18)10-13-8-16-17(9-15(13)19)26-11-25-16/h2-6,8-9H,1,7,10-11H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBZKSIJYZGBPNJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC1=CC=C(C=C1)C2=NN(N=N2)CC3=CC4=C(C=C3Br)OCO4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15BrN4O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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